

# Physicochemical properties of 3-Aminopyrrolidine

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## Compound of Interest

Compound Name: 3-Aminopyrrolidine

Cat. No.: B1265635

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An In-depth Technical Guide to the Physicochemical Properties of **3-Aminopyrrolidine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Aminopyrrolidine** is a versatile, chiral heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery.<sup>[1]</sup> Its rigid, five-membered ring structure and the presence of both primary and secondary amine functionalities make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The pyrrolidine motif can enhance aqueous solubility and provide key hydrogen bonding interactions with biological targets.<sup>[2]</sup> This guide provides a comprehensive overview of the core physicochemical properties of **3-aminopyrrolidine**, detailed experimental protocols for their determination, and a summary of its role in the development of novel therapeutics.

## Physicochemical Properties

The fundamental physicochemical properties of **3-aminopyrrolidine** are summarized below. These parameters are critical for predicting its behavior in biological systems and for guiding its use in chemical synthesis.

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>10</sub> N <sub>2</sub>	[1][3]
Molecular Weight	86.14 g/mol	[1][3][4]
Appearance	Clear, colorless to pale yellow or brown liquid	[1]
Boiling Point	159-165 °C	[1][5]
Melting Point	Not available for free base; >300 °C for dihydrochloride salt	
Density	Racemic: ~0.98 g/mL(R)- enantiomer: 0.984 g/mL at 25 °C(S)-enantiomer: 0.967 g/mL at 25 °C	[5]
Refractive Index (n <sub>20/D</sub> )	1.488 - 1.491	[5]
pKa (Predicted)	9.94 ± 0.20	[6]
LogP (XLogP3)	-0.9	[4]
Aqueous Solubility	Data not readily available in searched literature.[7] However, its low molecular weight and polar amine groups suggest high water solubility.	
CAS Number	Racemic: 79286-79-6(R)- enantiomer: 116183-82-5(S)- enantiomer: 128345-57-3	[1][3]

## Spectral Data

Detailed spectral data for unfunctionalized **3-aminopyrrolidine** is not widely published in common databases.

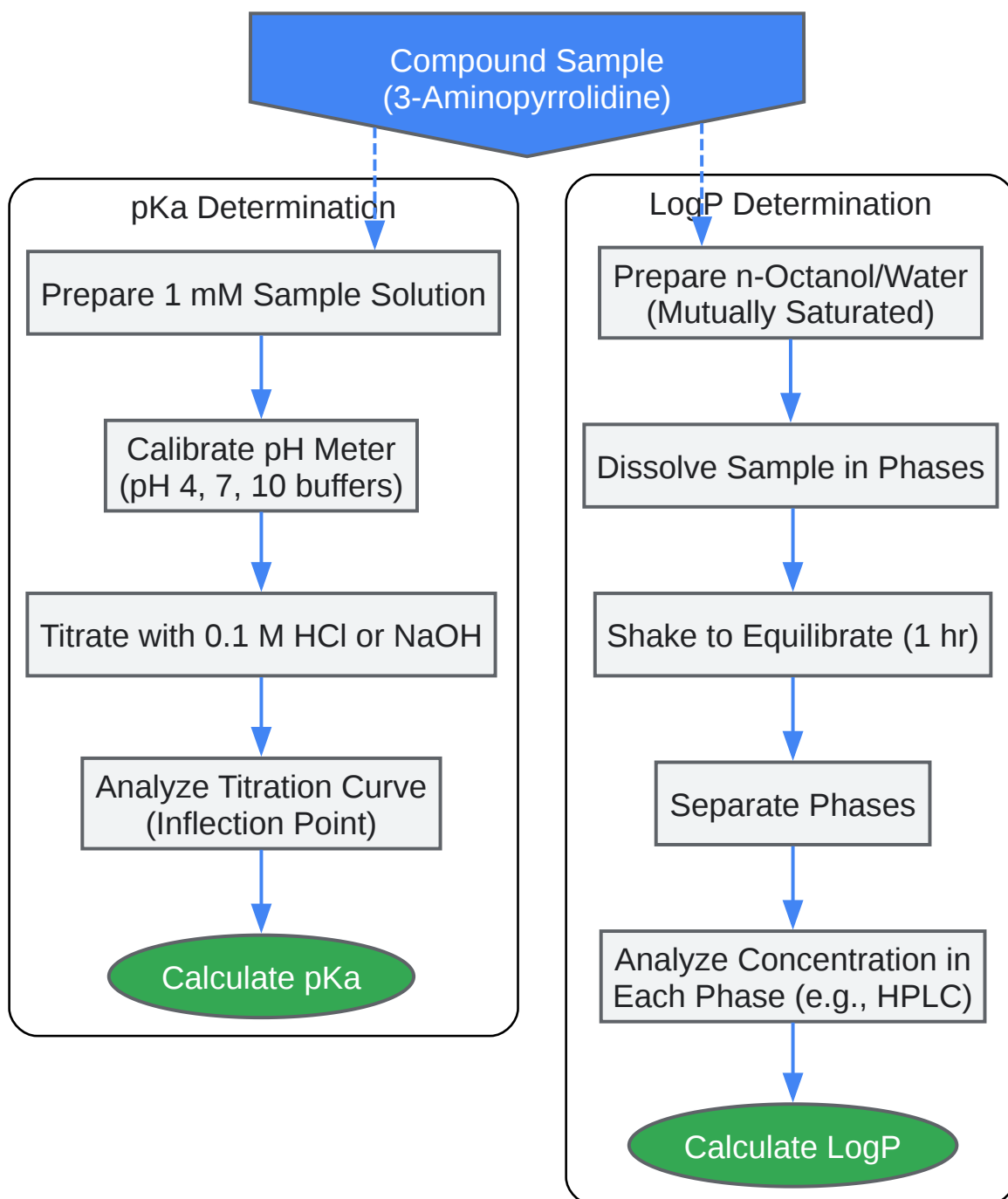
- NMR Spectroscopy:  $^1\text{H}$  NMR spectra are available for N-protected derivatives, such as N-Cbz-**3-aminopyrrolidine**.<sup>[8]</sup><sup>[9]</sup> These spectra are useful for confirming the successful incorporation of the scaffold during synthesis.
- IR Spectroscopy: The infrared spectrum of gaseous pyrrolidine shows a characteristic N-H stretch between 3300 and 3400  $\text{cm}^{-1}$ .<sup>[10]</sup> The spectrum of **3-aminopyrrolidine** would be expected to show additional peaks corresponding to the primary amine group.
- Mass Spectrometry: A mass spectrum for **3-aminopyrrolidine** is available in the NIST database.<sup>[4]</sup>

## Experimental Protocols & Workflows

Accurate determination of physicochemical properties like pKa and LogP is essential for drug development. Standardized protocols are outlined below.

### Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a generalized workflow for determining the key physicochemical properties of a compound like **3-aminopyrrolidine**.



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Fig. 1: General workflow for pKa and LogP determination.

## Protocol for pKa Determination (Potentiometric Titration)

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.

- Preparation:
  - Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
  - Prepare a stock solution of **3-aminopyrrolidine** (e.g., 1 mM) in deionized water.
  - Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
  - Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
- Titration:
  - Place a known volume (e.g., 20 mL) of the **3-aminopyrrolidine** solution into a reaction vessel with a magnetic stirrer.
  - Add KCl solution to maintain ionic strength.
  - Immerse the calibrated pH electrode into the solution.
  - For a basic compound like **3-aminopyrrolidine**, titrate the solution by adding small, precise increments of 0.1 M HCl.
  - After each addition, allow the pH reading to stabilize and record the value.
- Analysis:
  - Plot the recorded pH values against the volume of titrant added.
  - Identify the inflection point of the resulting sigmoid curve. At the half-equivalence point (the midpoint of the steepest part of the curve), the pH is equal to the pKa.
  - Alternatively, calculate the first derivative of the curve ( $\Delta\text{pH}/\Delta V$ ) to more accurately locate the equivalence point.

## Protocol for LogP Determination (Shake-Flask Method)

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.

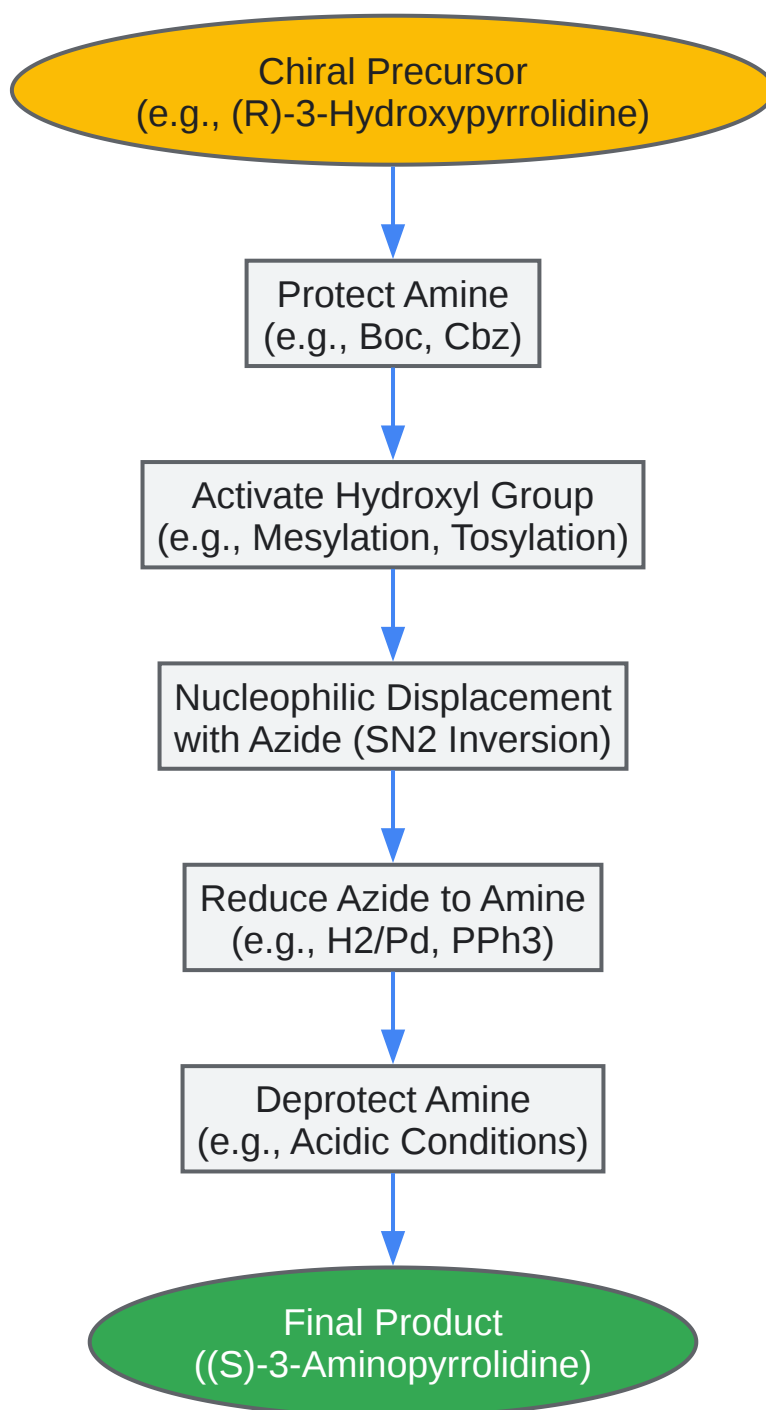
- Preparation:
  - Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and n-octanol.
  - Mutually saturate the two phases by mixing them vigorously for several hours, then allowing them to separate completely.
  - Prepare a stock solution of **3-aminopyrrolidine** in a suitable solvent (e.g., DMSO).
- Partitioning:
  - Add a small aliquot of the compound's stock solution to a known volume of the pre-saturated n-octanol/aqueous buffer mixture in a separation funnel or vial.
  - Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
  - Allow the two phases to fully separate. Centrifugation can be used to accelerate this process.
- Analysis:
  - Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
  - Determine the concentration of **3-aminopyrrolidine** in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
  - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
  - LogP is the base-10 logarithm of this ratio:  $\text{LogP} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$ .

## Synthesis and Biological Activity

**3-Aminopyrrolidine** is a key intermediate in the synthesis of various drug candidates, particularly those targeting G-protein coupled receptors (GPCRs) and kinases.

## Generalized Synthesis Workflow

A common synthetic strategy involves the stereospecific conversion from a chiral starting material like hydroxyproline or the resolution of a racemic mixture. The diagram below shows a conceptual workflow.



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Fig. 2: A generalized synthetic route to chiral **3-aminopyrrolidine**.

## Role in Drug Development

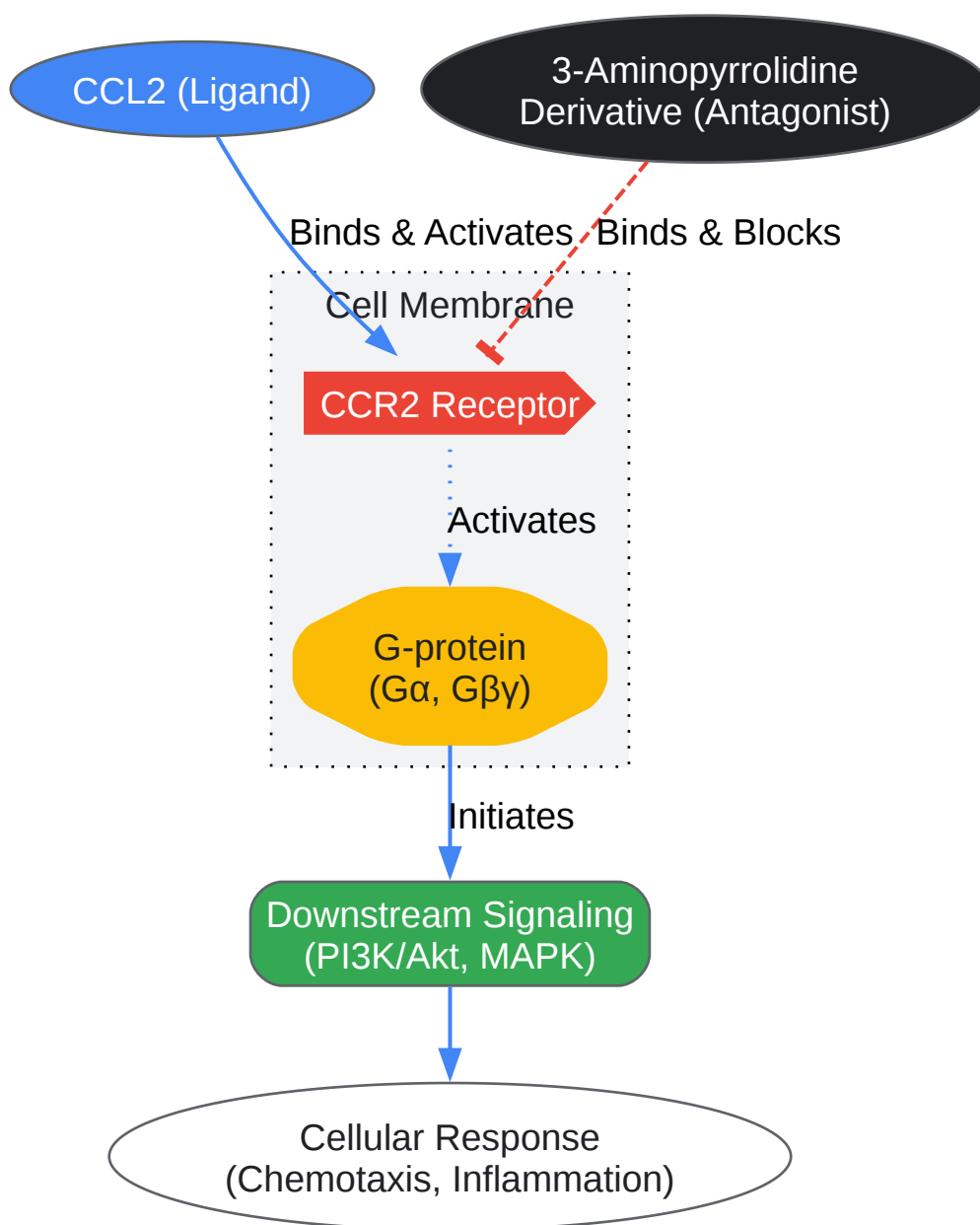
Derivatives of **3-aminopyrrolidine** have shown significant activity as antagonists and inhibitors in several therapeutic areas:



- CCR2 Antagonists: Novel **3-aminopyrrolidine** derivatives have been synthesized and identified as highly potent antagonists of the human C-C chemokine receptor 2 (CCR2).<sup>[11]</sup> CCR2 and its ligand CCL2 are implicated in various inflammatory diseases and cancer, making this a key therapeutic target.<sup>[12][13][14]</sup>
- Abl/PI3K Dual Inhibitors: The (S)-**3-aminopyrrolidine** scaffold has been used to develop dual inhibitors of Abl and PI3K kinases, which are involved in cancer cell signaling pathways.
- Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The **3-aminopyrrolidine** template has been explored for the development of drug candidates with dual serotonin and norepinephrine reuptake inhibitory activity for the treatment of depression.

## Biological Context: Simplified CCR2 Signaling Pathway

The diagram below illustrates the mechanism of CCR2 signaling and the point of intervention for a **3-aminopyrrolidine**-based antagonist.



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*Fig. 3: Simplified CCR2 signaling and antagonist action.*

## Conclusion

**3-Aminopyrrolidine** is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties, combined with its stereochemical features, make it a valuable and versatile scaffold. A thorough understanding of its properties, as outlined in this guide, is fundamental for its effective application in the rational design and synthesis of next-generation therapeutics.

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